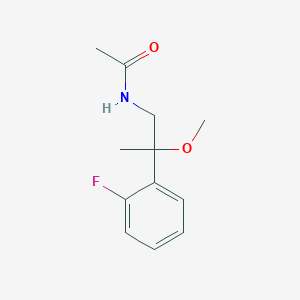

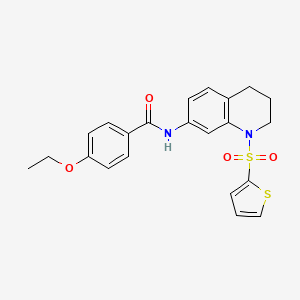

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, also known as FPEA, is a chemical compound that has been studied for its potential use in scientific research. FPEA is a derivative of the popular drug, tramadol, which is commonly used as a pain reliever. However, FPEA has been found to have unique properties that make it a promising candidate for scientific research.

Scientific Research Applications

Radioligand Synthesis for Imaging Peripheral Benzodiazepine Receptors

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide derivatives, such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds showed high radioactivity in brain regions with high PBR density, indicating their potential for brain imaging studies (Zhang et al., 2003).

Metabolic Pathway Investigation

The study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes involves compounds structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide. These investigations provide insights into complex metabolic activation pathways that may involve similar acetamide derivatives (Coleman et al., 2000).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical class, is an intermediate for the synthesis of antimalarial drugs. Studies have explored chemoselective acetylation processes using various catalysts, which could be relevant for synthesizing related acetamide derivatives (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, another compound within this chemical family, is crucial for producing azo disperse dyes. Novel catalysts with high activity and selectivity have been developed for this process (Zhang Qun-feng, 2008).

Study of Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, contributes to understanding the environmental impact and biological interactions of these compounds (Coleman et al., 2000).

Development of Antihypertensive Agents

Studies on 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, which are structurally related, have shown their potential as novel antihypertensive agents, indicating the medical application possibilities of related acetamides (Watanuki et al., 2012).

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-9(15)14-8-12(2,16-3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFGOBSPSWUNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C1=CC=CC=C1F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

amine](/img/structure/B2371216.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)